molecular formula C8H7F3O2S B2699865 2-Trifluoromethylphenylmethylsulfone CAS No. 2443-77-8

2-Trifluoromethylphenylmethylsulfone

Cat. No.: B2699865
CAS No.: 2443-77-8
M. Wt: 224.2
InChI Key: DVHRWZMPFYOREG-UHFFFAOYSA-N
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Description

2-Trifluoromethylphenylmethylsulfone is an organic compound characterized by the presence of a methylsulfonyl group and a trifluoromethyl group attached to a benzene ring

Preparation Methods

The synthesis of 2-Trifluoromethylphenylmethylsulfone typically involves several steps. One common method includes the reaction of a suitable benzene derivative with methylsulfonyl chloride and trifluoromethylating agents under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve large-scale reactions in specialized reactors to ensure consistent quality and efficiency .

Chemical Reactions Analysis

2-Trifluoromethylphenylmethylsulfone undergoes various chemical reactions, including:

Scientific Research Applications

2-Trifluoromethylphenylmethylsulfone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-Trifluoromethylphenylmethylsulfone exerts its effects involves interactions with various molecular targets. The sulfonyl group can form covalent bonds with amino acid residues in proteins, leading to modifications that affect protein function. The trifluoromethyl group enhances the compound’s stability and reactivity, allowing it to participate in selective chemical reactions. These interactions can influence biological pathways and cellular processes .

Comparison with Similar Compounds

2-Trifluoromethylphenylmethylsulfone can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-methylsulfonyl-2-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O2S/c1-14(12,13)7-5-3-2-4-6(7)8(9,10)11/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVHRWZMPFYOREG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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